5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine
Description
Properties
IUPAC Name |
6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl-[4-[5-(1-methylpyrazol-4-yl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3/c1-25-13-15(11-23-25)14-9-21-20(22-10-14)30-16-3-6-26(7-4-16)18(28)17-12-24-27-5-2-8-29-19(17)27/h9-13,16H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMYIJSTDEQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CN=C(N=C2)OC3CCN(CC3)C(=O)C4=C5N(CCCO5)N=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure
The compound features a pyrazole and pyrimidine core, which are known for their diverse biological properties. The presence of the piperidinyl and oxazine moieties further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- A derivative related to the pyrazole structure was reported to exhibit significant cytotoxicity against various cancer cell lines, including K-562 and MCF-7, with IC50 values as low as 0.39 µM .
- Another study indicated that compounds with similar structural features demonstrated promising activity against colon cancer cell lines (CaCO-2) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | K-562 | 0.04 |
| Compound B | MCF-7 | 0.46 |
| Compound C | CaCO-2 | Not specified |
Anti-inflammatory Effects
Pyrazole derivatives are also noted for their anti-inflammatory properties. The compound's structural components may inhibit key inflammatory pathways, potentially providing relief in conditions characterized by excessive inflammation.
The mechanisms underlying the biological activities of this compound may include:
- Inhibition of Kinases : Certain pyrazole derivatives have been shown to inhibit kinases involved in cancer progression, such as Aurora-A kinase .
- DNA Binding Interactions : Studies suggest that these compounds can interact with DNA, leading to cytotoxic effects in cancer cells .
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their therapeutic effects against oxidative stress-related diseases .
Case Studies
Several case studies have explored the efficacy of pyrazole-containing compounds:
- Insuasty et al. (2022) evaluated various substituted pyrazoles and found significant activity against multiple cancer cell lines, establishing a correlation between structure and biological activity .
- Cankara et al. (2022) synthesized pyrazole amide derivatives that showed promising cytotoxicity against HCT116 and MCF-7 cell lines .
Scientific Research Applications
Medicinal Chemistry
Anticancer Research
The compound has been identified as a potential lead in the development of novel AMPK inhibitors. AMPK (AMP-activated protein kinase) plays a crucial role in cellular energy homeostasis and is a target for cancer therapy. Studies have demonstrated that derivatives of pyrazolo[1,5-a]pyrimidine can inhibit AMPK activity effectively, suggesting that the compound may contribute to anticancer drug development .
Neuroprotective Effects
Research indicates that compounds containing pyrazole and pyrimidine moieties exhibit neuroprotective properties. The specific structure of 5-(1-methyl-1H-pyrazol-4-yl)-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carbonyl}piperidin-4-yl)oxy]pyrimidine may enhance these effects through modulation of neuroinflammatory pathways .
Organic Synthesis
Synthetic Intermediates
The compound serves as an important synthetic intermediate in the preparation of various bioactive molecules. Its unique structure allows for functionalization that can lead to a diverse array of derivatives with potential pharmaceutical applications. For instance, the incorporation of the pyrazole ring facilitates coupling reactions that yield complex molecules suitable for further biological evaluation .
Reactions and Mechanisms
The synthesis of this compound often involves microwave-assisted reactions which enhance yields and reduce reaction times. This method exemplifies modern synthetic techniques that leverage advanced methodologies to improve efficiency in chemical synthesis .
Material Science
Polymeric Applications
Recent studies have explored the incorporation of pyrazole-based compounds into polymer matrices to enhance their thermal and mechanical properties. The unique characteristics of this compound make it a candidate for developing new materials with tailored properties for specific applications .
Nanocomposites
The ability to modify the surface properties of nanoparticles with this compound can lead to improved stability and functionality in various applications such as drug delivery systems or catalysis .
Summary Table of Applications
| Field | Application | Description |
|---|---|---|
| Medicinal Chemistry | Anticancer Research | Development of AMPK inhibitors for cancer therapy |
| Neuroprotective Effects | Modulation of neuroinflammatory pathways | |
| Organic Synthesis | Synthetic Intermediates | Key role in synthesizing bioactive molecules |
| Reactions and Mechanisms | Microwave-assisted synthesis techniques | |
| Material Science | Polymeric Applications | Enhancing thermal and mechanical properties in polymers |
| Nanocomposites | Modification for improved stability in drug delivery systems |
Comparison with Similar Compounds
AZD1480 (5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine)
- Core Structure : Pyrimidine backbone with pyrazole and fluoropyrimidine substituents.
- Key Differences : AZD1480 lacks the pyrazolooxazine-piperidine motif but retains pyrazole-pyrimidine hybridization.
- Pharmacological Profile: AZD1480 is a potent JAK2 inhibitor (IC₅₀ = 0.26 nM) with demonstrated efficacy in myeloproliferative neoplasms .
5-(1-Methyl-1H-pyrazol-4-yl)-4-(morpholin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine (3JA)
- Core Structure : Pyrrolopyrimidine scaffold with pyrazole and morpholine substituents.
- Key Differences : Replaces pyrazolooxazine with morpholine, altering solubility and hydrogen-bonding capacity.
- Physicochemical Properties : Higher polarity due to morpholine (LogP = 1.8 vs. estimated LogP > 2.5 for the target compound) .
Pyrazolooxazine Derivatives
2-(4-Imino-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]oxazin-3-yl)acetonitrile
- Core Structure : Pyrazolo[3,4-d][1,3]oxazine fused with a nitrile group.
- Key Differences : Lacks the pyrimidine-piperidine linkage, reducing molecular weight (MW = 217.2 g/mol vs. ~450 g/mol for the target compound).
- Synthetic Pathway: Derived from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile via acetic anhydride cyclization .
Kinase Inhibitors with Heterocyclic Motifs
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
- Core Structure: Dual pyrazolo-pyrimidine and thieno-pyrimidine systems.
- Pharmacological Profile: Exhibits anti-proliferative activity in cancer cell lines (GI₅₀ < 1 µM) . The thieno-pyrimidine group may enhance π-π stacking interactions compared to the pyrazolooxazine group in the target compound.
Comparative Data Tables
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural analogs.
Mechanistic and Selectivity Insights
- Cross-Reactivity: The pyrazolooxazine-piperidine motif in the target compound may reduce off-target effects compared to simpler pyrimidine derivatives, as seen in low-selective immunoassays where structural complexity minimizes cross-reactivity .
- Binding Interactions: Docking studies of similar compounds (e.g., AZD1480) highlight hydrogen bonding with kinase hinge regions (e.g., Glu915 and Leu932 in JAK2) .
Preparation Methods
Formation of Pyrazolo[3,2-b] oxazine Core
The oxazine ring is constructed via cyclocondensation. As demonstrated in CN113332292A, pyrazole-amine derivatives react with α,β-epoxy ketones under acidic conditions:
-
Reagents : 3-amino-1H-pyrazole + epichlorohydrin (1:1 molar ratio) in acetic acid.
-
Conditions : Reflux at 110°C for 12 hours.
This step forms the 5H,6H,7H-pyrazolo[3,2-b]oxazine scaffold with a free carboxylic acid at position 3.
Carboxylic Acid Activation and Piperidine Coupling
The acid is activated as an acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-hydroxypiperidine:
-
Activation : 5H,6H,7H-pyrazolo[3,2-b][1,oxazine-3-carboxylic acid (1 eq) + SOCl₂ (3 eq) in dichloromethane (DCM) at 0°C → 25°C, 2 hours.
-
Coupling : Acyl chloride (1 eq) + 4-hydroxypiperidine (1.2 eq) + triethylamine (2 eq) in DCM, 0°C → RT, 12 hours.
Introduction of 1-Methylpyrazol-4-yl Group to Pyrimidine
Suzuki-Miyaura Cross-Coupling
The 5-position of 2-chloro-5-iodopyrimidine undergoes Suzuki coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (Figure 2):
-
Catalyst : Pd(PPh₃)₄ (5 mol%)
-
Base : K₂CO₃ (3 eq)
-
Solvent : Toluene/EtOH/H₂O (4:2:1)
Final Coupling of Pyrimidine and Pyrazolo-oxazine-piperidine
Nucleophilic Aromatic Substitution
The chlorine at position 2 of 5-(1-methyl-1H-pyrazol-4-yl)pyrimidine is displaced by the piperidine oxygen:
-
Base : NaH (2.5 eq) in anhydrous DMF
-
Temperature : 80°C, 24 hours
-
Workup : Aqueous extraction (EtOAc/H₂O), column chromatography (hexane/EtOAc 3:1 → 1:1)
Optimization and Comparative Analysis
Table 1: Key Reaction Steps and Yields
Table 2: Solvent Effects on Suzuki Coupling
| Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|
| Toluene/EtOH/H₂O | 90 | 78 |
| DME/H₂O | 90 | 72 |
| THF/H₂O | 90 | 68 |
Challenges and Mitigation Strategies
-
Regioselectivity in Oxazine Formation : Use of bulky substituents on the epoxy ketone directs cyclization to the desired position.
-
Pd Catalyst Deactivation : Addition of PPh₃ (10 mol%) stabilizes Pd(0) during Suzuki coupling.
-
Piperidine Oxidation : Conduct reactions under N₂ to prevent N-oxide formation .
Q & A
Q. Optimization Strategies :
- Adjust stoichiometry (e.g., NH₄OAc as a catalyst in glacial acetic acid) .
- Control moisture and inert atmospheres to minimize side reactions .
Q. Table 1: Synthetic Methods Comparison
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | POCl₃, 120°C, reflux, 12h | 62–70 | |
| Condensation | Solvent-free, RT, 6h | 68–75 | |
| Acylation | DMF-DMA, 80°C, 4h | 70 |
How is structural elucidation performed for pyrazolo-oxazine-pyrimidine derivatives?
Basic
Combined analytical techniques are critical:
- Spectroscopy : IR confirms carbonyl groups (1650–1750 cm⁻¹); ¹H/¹³C NMR identifies substituents (e.g., methyl groups at δ 2.5–3.0 ppm) .
- X-ray Diffraction : Resolves crystal packing and stereochemistry, as seen in pyridylpyrazole derivatives .
- Mass Spectrometry : Validates molecular weight (e.g., C₁₄H₁₆N₆O at m/z 300.32) .
Advanced Tip : Discrepancies in NMR splitting patterns may arise from tautomerism; use variable-temperature NMR to confirm .
What biological activities are reported for pyrazole-oxazine derivatives, and how are they evaluated?
Basic
Common assays include:
- Antimicrobial Activity : Tested against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC values: 2–32 µg/mL) .
- Antifungal Activity : Evaluated against C. albicans using disk diffusion .
Q. Advanced
- Molecular Docking : Predict binding affinity to targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using AutoDock Vina .
- DFT Calculations : Optimize geometries and calculate electrostatic potentials to guide substituent selection .
- ADMET Prediction : Tools like SwissADME assess bioavailability and toxicity risks .
Case Study : Pyridylpyrazole derivatives showed improved solubility when methoxy groups were introduced, as predicted by LogP calculations .
How should researchers resolve contradictions in spectral data during characterization?
Q. Advanced
- Tautomerism Issues : Use 2D NMR (e.g., HSQC, HMBC) to distinguish between keto-enol forms in pyrazolo-oxazine cores .
- Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguous NOE correlations .
- Cross-Platform Comparison : Align experimental IR/NMR with simulated spectra from Gaussian09 .
Example : A ¹³C NMR discrepancy at δ 120 ppm in a pyrazole derivative was resolved via X-ray confirmation of a nitro group’s position .
What strategies improve scalability of pyrazolo-oxazine-pyrimidine synthesis for preclinical studies?
Q. Advanced
- Flow Chemistry : Continuous reactors reduce reaction times (e.g., from 12h to 2h for cyclization) .
- Catalyst Recycling : Immobilized Lewis acids (e.g., ZnCl₂ on silica) enhance reproducibility .
- Purification : Flash chromatography with gradient elution (hexane/EtOAc) improves yield (>90%) .
Q. Table 3: Scale-Up Optimization
| Parameter | Lab Scale | Pilot Scale |
|---|---|---|
| Reaction Time | 12h | 2h (flow reactor) |
| Yield | 70% | 85% |
| Purity | 95% (HPLC) | 99% (recrystallization) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
